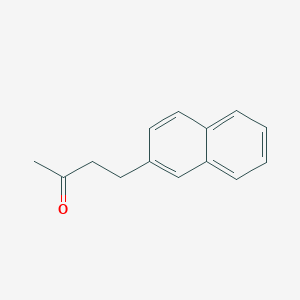

4-(Naphthalen-2-yl)butan-2-one

Description

Contextualization of Butanone and Naphthalene (B1677914) Scaffolds in Modern Organic Chemistry

The butanone scaffold, a four-carbon chain with a ketone functional group, is a versatile building block in organic synthesis. Its reactivity, particularly at the carbonyl group and the adjacent alpha-carbons, allows for a wide array of chemical transformations. Butanone and its derivatives are frequently employed as solvents and as precursors in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

The naphthalene scaffold, consisting of two fused benzene (B151609) rings, is a prominent polycyclic aromatic hydrocarbon. Naphthalene derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. This structural motif is found in numerous natural products and synthetic compounds with applications ranging from anti-inflammatory agents to anticancer drugs. The rigid and planar nature of the naphthalene ring system provides a platform for designing molecules with specific steric and electronic properties, making it a privileged scaffold in drug discovery.

Research Significance of 4-(Naphthalen-2-yl)butan-2-one within Academic Chemical Sciences

While specific, in-depth research focusing exclusively on this compound is limited in publicly available literature, its structural composition suggests significant academic interest. The molecule serves as a valuable case study in understanding the chemical interplay between an aliphatic ketone chain and a large aromatic system. Its synthesis provides a practical example of key organic reactions, such as Friedel-Crafts acylation or alkylation, which are fundamental to the construction of aryl-alkyl ketones.

Furthermore, compounds with similar structures, such as the non-steroidal anti-inflammatory drug (NSAID) Nabumetone (B1676900) [4-(6-methoxy-2-naphthalenyl)-2-butanone], highlight the potential for biological activity in this class of molecules. eprajournals.com The investigation of this compound and its derivatives could therefore contribute to the development of new therapeutic agents or molecular probes.

Scope and Objectives of the Comprehensive Research Review

This review aims to provide a thorough examination of this compound based on available scientific information. The primary objectives are to:

Detail the known physicochemical properties of the compound and its isomers.

Discuss potential synthetic routes for its preparation.

Explore its potential applications based on the properties of its constituent scaffolds and related compounds.

Due to the limited direct research on this specific compound, this review will also draw upon data from structurally similar molecules to provide a comprehensive and scientifically grounded perspective.

Chemical Properties and Characterization

Physicochemical Properties

The properties of 4-(Naphthalen-1-yl)butan-2-one, which is expected to be very similar to the 2-substituted isomer, are presented in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₄O |

| Molecular Weight | 198.26 g/mol |

| LogP | 3.3614 |

| Topological Polar Surface Area (TPSA) | 17.07 Ų |

| Number of Hydrogen Bond Acceptors | 1 |

| Number of Hydrogen Bond Donors | 0 |

| Number of Rotatable Bonds | 3 |

Data for 4-(Naphthalen-1-yl)butan-2-one, a structural isomer. chemscene.com

The LogP value suggests that the compound is lipophilic, meaning it is more soluble in fats, oils, and non-polar solvents than in water. The presence of the ketone group provides a site for hydrogen bonding, which can influence its solubility and interactions with other molecules.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of organic compounds. For this compound, the expected spectroscopic signatures would include:

¹H NMR: Signals corresponding to the protons on the naphthalene ring, the methylene (B1212753) protons of the butane (B89635) chain, and the methyl protons adjacent to the carbonyl group. The chemical shifts and splitting patterns would be indicative of their chemical environment.

¹³C NMR: Resonances for the ten carbon atoms of the naphthalene ring system and the four carbons of the butanone chain, including a characteristic signal for the carbonyl carbon.

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration of the ketone group, typically appearing around 1715 cm⁻¹. echemi.com

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can help to confirm the structure.

Synthesis and Reactivity

The synthesis of this compound can be approached through several established methods in organic chemistry, primarily involving the formation of a carbon-carbon bond between the naphthalene ring and the butanone moiety.

Synthetic Routes

A common and effective method for the synthesis of aryl ketones is the Friedel-Crafts acylation . google.com This reaction involves the treatment of an aromatic compound, in this case, naphthalene, with an acylating agent in the presence of a Lewis acid catalyst. For the synthesis of this compound, a potential acylating agent would be a derivative of butanoic acid, such as 3-oxobutanoyl chloride. The regioselectivity of the acylation of naphthalene is influenced by the reaction conditions, with substitution at the 2-position often favored under thermodynamic control.

Alternatively, a Friedel-Crafts alkylation could be employed, using a suitable four-carbon electrophile that can be subsequently oxidized to the ketone. However, Friedel-Crafts alkylations are often prone to side reactions such as polyalkylation and carbocation rearrangements, which can complicate the synthesis.

Another plausible route involves the coupling of a naphthalene-derived organometallic reagent (e.g., a Grignard or organolithium reagent) with a suitable butanone precursor. For instance, 2-bromonaphthalene (B93597) could be converted to its Grignard reagent and then reacted with a protected form of 4-halobutan-2-one.

The synthesis of the related compound Nabumetone often involves the condensation of 6-methoxy-2-naphthaldehyde (B117158) with acetone (B3395972), followed by hydrogenation. google.comunits.it A similar strategy could potentially be adapted for the synthesis of this compound.

Reactivity

The reactivity of this compound is dictated by its functional groups. The ketone carbonyl group is susceptible to nucleophilic attack, allowing for reactions such as reduction to the corresponding alcohol, or the formation of imines and enamines. The α-protons on the butane chain are acidic and can be removed by a base to form an enolate, which can then participate in a variety of reactions, including alkylations and aldol (B89426) condensations. The naphthalene ring can undergo electrophilic aromatic substitution, although the existing alkyl ketone substituent will influence the position of further substitution.

Applications in Chemical Research

Given the limited specific research on this compound, its applications are largely speculative but can be inferred from the properties of its structural components and related molecules.

Potential as a Synthetic Intermediate

The presence of both a reactive ketone functional group and a modifiable aromatic ring system makes this compound a potentially valuable intermediate in the synthesis of more complex molecules. The butanone side chain can be elaborated to introduce new functional groups and stereocenters, while the naphthalene ring can be further functionalized to tune the electronic and steric properties of the molecule.

Scaffold for Medicinal Chemistry

As previously mentioned, the naphthalene scaffold is a key feature in many biologically active compounds. The combination of the naphthalene ring with a flexible ketone-containing side chain in this compound provides a framework that could be explored for various therapeutic applications. For example, it could serve as a starting point for the design of novel anti-inflammatory agents, drawing inspiration from the structure of Nabumetone. eprajournals.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

68427-26-9 |

|---|---|

Molecular Formula |

C14H14O |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

4-naphthalen-2-ylbutan-2-one |

InChI |

InChI=1S/C14H14O/c1-11(15)6-7-12-8-9-13-4-2-3-5-14(13)10-12/h2-5,8-10H,6-7H2,1H3 |

InChI Key |

ZGJUXLRCZXCYTO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Naphthalen 2 Yl Butan 2 One and Its Structural Analogues

Foundational Synthetic Routes

Multi-Step Condensation and Alkylation Reactions

Foundational approaches to the synthesis of 4-(naphthalen-2-yl)butan-2-one often involve multi-step sequences that build the carbon skeleton through established condensation and alkylation reactions. A prominent example is the Claisen-Schmidt condensation, a type of crossed-aldol condensation, which is instrumental in forming the α,β-unsaturated ketone precursor. magritek.commdpi.com This reaction typically involves the base-catalyzed reaction of an aldehyde with a ketone. researchgate.net

In the context of synthesizing analogues like nabumetone (B1676900), 6-methoxy-2-naphthaldehyde (B117158) is condensed with acetone (B3395972) using a base such as sodium hydroxide (B78521) in an aqueous medium. drugfuture.com This reaction yields 4-(6-methoxy-2-naphthyl)-3-buten-2-one, the direct unsaturated precursor to the final saturated ketone. drugfuture.com The mechanism involves the formation of an enolate from acetone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the naphthaldehyde. Subsequent dehydration of the resulting β-hydroxy ketone readily occurs to produce the conjugated system. magritek.com

Alkylation reactions also represent a key strategy. One documented method involves the reaction of a suitable naphthalene-containing electrophile with a ketone enolate or its equivalent. For instance, the synthesis of nabumetone has been achieved by the reaction of 2-(bromomethyl)-6-methoxynaphthalene (B1277505) with acetylacetone (B45752). epo.org This approach directly introduces the butan-2-one side chain onto the naphthalene (B1677914) ring system.

These multi-step sequences, while traditional, offer robust and scalable methods for the preparation of this compound and its derivatives, relying on well-understood and widely practiced organic transformations.

Strategic Utilization of Key Precursors (e.g., 2-(Bromomethyl)naphthalene (B188764), Acetylacetone, Naphthaldehydes)

The efficient synthesis of this compound and its analogues is highly dependent on the strategic selection and utilization of key starting materials. Among the most important precursors are 2-(bromomethyl)naphthalene, acetylacetone, and naphthaldehydes.

2-(Bromomethyl)naphthalene serves as a key electrophile for introducing the naphthylmethyl moiety. Its reaction with the enolate of acetylacetone is a direct method for constructing the carbon framework of the target molecule. epo.org This alkylation strategy is a classical yet effective approach for forming the crucial carbon-carbon bond between the naphthalene ring and the butanone side chain.

Acetylacetone is a versatile C4-building block in these syntheses. scienceopen.com Its acidic α-hydrogens allow for easy formation of a nucleophilic enolate, which can then react with electrophilic naphthalene derivatives. Its use in the alkylation with 2-(bromomethyl)naphthalene exemplifies its role in forming the butan-2-one side chain.

Naphthaldehydes , such as 2-naphthaldehyde (B31174) or its substituted derivatives like 6-methoxy-2-naphthaldehyde, are pivotal precursors in condensation strategies. drugfuture.com The Claisen-Schmidt condensation of a naphthaldehyde with acetone provides the α,β-unsaturated ketone intermediate, 4-(naphthalen-2-yl)but-3-en-2-one. magritek.comdrugfuture.comwikipedia.org This intermediate is then subjected to a subsequent reduction step to yield the final saturated ketone. The choice of a specific naphthaldehyde allows for the introduction of various substituents onto the naphthalene ring, enabling the synthesis of a wide range of structural analogues.

The following table summarizes the role of these key precursors:

| Precursor | Role in Synthesis | Key Reaction Type | Example |

|---|---|---|---|

| 2-(Bromomethyl)naphthalene | Source of the naphthylmethyl group | Alkylation | Reaction with acetylacetone enolate |

| Acetylacetone | Source of the butan-2-one side chain | Enolate formation and alkylation | Reacts with 2-(bromomethyl)naphthalene |

| Naphthaldehydes | Forms the C4 side chain via condensation | Claisen-Schmidt Condensation | Reaction with acetone to form an enone |

Transition Metal-Catalyzed Synthetic Transformations

Modern synthetic approaches to this compound and its analogues increasingly rely on the efficiency and selectivity of transition metal-catalyzed reactions. These methods offer powerful alternatives for carbon-carbon bond formation and functional group transformations.

Heck Reaction Applications

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, has proven to be a valuable tool for the synthesis of precursors to this compound. organic-chemistry.orgresearchgate.net This reaction is particularly useful for forming the carbon-carbon bond between the naphthalene ring and the butenone side chain.

For the synthesis of the nabumetone precursor, 4-(6-methoxy-2-naphthyl)-3-buten-2-one, the Heck reaction is employed by coupling 2-bromo-6-methoxynaphthalene (B28277) with methyl vinyl ketone (MVK). drugfuture.comlibretexts.org The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297), a phosphine (B1218219) ligand like triphenylphosphine, and a base. drugfuture.com This method directly constructs the α,β-unsaturated ketone intermediate, which can then be hydrogenated to the final product. The Heck reaction offers high trans selectivity, which is a key advantage in this synthetic sequence. researchgate.net

The general scheme for the Heck reaction in this context is as follows:

Catalytic Hydrogenation Protocols

Catalytic hydrogenation is a crucial step in many synthetic routes to this compound, specifically for the reduction of the carbon-carbon double bond in the α,β-unsaturated ketone precursor, 4-(naphthalen-2-yl)but-3-en-2-one. libretexts.orgyoutube.comchemicalbook.com This transformation converts the enone into the desired saturated ketone.

A widely used and efficient method involves the hydrogenation of the enone intermediate over a palladium on charcoal (Pd/C) catalyst. drugfuture.comyoutube.com The reaction is typically carried out in a suitable solvent, such as ethyl acetate or acetic acid, under an atmosphere of hydrogen gas at room temperature and atmospheric pressure. drugfuture.comyoutube.com This method is highly selective for the reduction of the alkene double bond while leaving the ketone carbonyl group and the aromatic naphthalene ring intact.

The general reaction is depicted below:

The choice of catalyst and reaction conditions is critical to ensure the chemoselectivity of the reduction. While powerful reducing agents could potentially reduce both the double bond and the ketone, catalytic hydrogenation with catalysts like Pd/C provides a reliable method for the selective saturation of the alkene. masterorganicchemistry.com

The following table presents data on the catalytic hydrogenation of a nabumetone precursor:

| Substrate | Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-(6'-methoxy-2'-naphthyl)-4-hydroxy-but-3-en-2-one | 10% Pd/C | Glacial Acetic Acid | H2, RT, atm pressure | 4-(6'-methoxy-2'-naphthyl)butan-2-one | 93% | youtube.com |

| 4-(6-methoxy-2-naphtyl)-3-buten-2-one | Pd/C | Ethyl Acetate | H2 | Nabumetone | Not specified | drugfuture.com |

Organometallic Approaches in Carbon-Carbon Bond Formation

Organometallic reagents offer powerful and versatile methods for carbon-carbon bond formation in the synthesis of this compound and its analogues. These approaches often provide high selectivity and functional group tolerance.

One important class of organometallic reagents is organocuprates, also known as Gilman reagents. masterorganicchemistry.comchemistrysteps.com These reagents are particularly useful for 1,4-conjugate addition to α,β-unsaturated ketones. youtube.comrsc.org In the context of synthesizing the target compound, a Gilman reagent could be used to deliver a methyl group to the β-position of a suitable naphthyl-substituted α,β-unsaturated carbonyl compound. This would be an alternative to the direct synthesis of the butenone precursor followed by hydrogenation.

Another significant organometallic approach involves the use of Grignard reagents. While Grignard reagents typically add directly to carbonyl groups, their reactivity can be modulated. For instance, the acylation of a Grignard reagent derived from a naphthylmethyl halide with an acetylating agent can be a viable route to the target ketone. For example, 2-naphthylmethylmagnesium bromide could, in principle, be acylated to form this compound. However, careful control of reaction conditions is necessary to prevent side reactions such as double addition to the acylating agent. masterorganicchemistry.com

The following table outlines some organometallic approaches for C-C bond formation:

| Organometallic Reagent | Reaction Type | Application in Synthesis |

|---|---|---|

| Organocuprates (Gilman Reagents) | Conjugate Addition (1,4-Addition) | Addition of an alkyl group to a naphthyl-substituted α,β-unsaturated ketone. |

| Grignard Reagents | Acylation | Reaction of a naphthylmethylmagnesium halide with an acetylating agent. |

Derivatization and Functionalization Strategies

Introduction of Hydroxyl Groups and Other Functionalizations

The introduction of hydroxyl groups onto the this compound scaffold can yield compounds with modified properties. A key hydroxylated analogue is 4-(6-hydroxy-2-naphthalenyl)-2-butanone (B3278958), which is classified as a member of the naphthol family. nih.gov

Another related functionalized structure is 4-hydroxy-4-(6-methoxy-2-naphthalenyl)-2-butanone, which incorporates both a hydroxyl and a methoxy (B1213986) group. nih.gov The synthesis of such derivatives can be approached through methods like the Friedel-Crafts alkylation. For instance, a structural analogue, 4-(4-hydroxyphenyl)butan-2-one (commonly known as Raspberry Ketone), is prepared by the alkylation of phenol (B47542) with 4-hydroxybutan-2-one using a solid acid catalyst. google.com This method highlights a potential pathway for synthesizing hydroxylated naphthyl butanones by reacting a substituted naphthol with an appropriate alkylating agent.

Furthermore, functionalization can be achieved by creating unsaturated analogues. (E)-4-(Naphthalen-2-yl)but-3-en-2-one is an example of such a compound, which can act as a building block for further chemical synthesis. medchemexpress.com The synthesis of complex piperidine (B6355638) derivatives containing a naphthalenoxy butynyl moiety demonstrates the versatility of related structures in accommodating various functional groups and forming intricate molecular designs. fabad.org.tr

Table 1: Examples of Hydroxylated and Functionalized Analogues

| Compound Name | Molecular Formula | Key Functional Groups | Reference |

|---|---|---|---|

| 4-(6-Hydroxynaphthalen-2-yl)butan-2-one | C14H14O2 | Ketone, Hydroxyl, Naphthyl | nih.gov |

| 4-Hydroxy-4-(6-methoxy-2-naphthalenyl)-2-butanone | C15H16O3 | Ketone, Hydroxyl, Methoxy, Naphthyl | nih.gov |

| (E)-4-(Naphthalen-2-yl)but-3-en-2-one | C14H12O | Ketone, Alkene, Naphthyl | medchemexpress.com |

| 4-(4-Hydroxyphenyl)butan-2-one | C10H12O2 | Ketone, Hydroxyl, Phenyl | google.com |

Halogenation Reactions

Halogenation of aryl ketones like this compound is a fundamental transformation for creating reactive intermediates for further synthesis. Direct α-halogenation of the ketone is a common strategy. mdpi.com These reactions typically proceed under acidic or basic conditions to generate the nucleophilic enol or enolate, which then reacts with an electrophilic halogen source. mdpi.com

For α-bromination, a method involves reacting the aryl ketone with bromine (Br₂) in glacial acetic acid, sometimes accelerated by microwave irradiation. mdpi.com For α-iodination, an effective system uses iodine (I₂) and 30% aqueous hydrogen peroxide (H₂O₂) in the presence of an acid catalyst like sulfuric acid. mdpi.com Another approach for iodination involves grinding the ketone with iodine and Oxone® (2KHSO₅·KHSO₄·K₂SO₄). mdpi.com

A structural analogue, 2-bromo-1-(naphthalen-2-yl)ethanone, serves as a key intermediate in the synthesis of various heterocyclic compounds. researchgate.net Its preparation would follow these general principles of α-halogenation of an aryl ketone.

Table 2: Reagents for α-Halogenation of Aryl Ketones

| Halogenation Type | Reagents | Conditions | Reference |

|---|---|---|---|

| Bromination | Br₂ in glacial acetic acid | Microwave irradiation | mdpi.com |

| Iodination | I₂ / 30% H₂O₂ / H₂SO₄ | Reaction in methanol | mdpi.com |

| Iodination | I₂ / Oxone® | Solvent-free, grinding | mdpi.com |

Construction of Complex Heterocyclic Systems

The ketone functionality in this compound and its derivatives is a versatile handle for constructing a wide array of complex heterocyclic systems through cyclization and condensation reactions.

One important application is in the synthesis of substituted naphthalenes and naphthols. The electrophilic cyclization of arene-containing propargylic alcohols, which can be derived from ketones, provides a route to polysubstituted naphthalenes. nih.gov

Furthermore, ketones are common precursors for building chromene rings. For example, three-component reactions involving a ketone (like 4-acetylpyridine, an analogue), malononitrile, and a 1,3-dione can yield complex chromene derivatives. nih.gov This methodology could potentially be applied to this compound to create novel naphthyl-substituted chromenes. The synthesis of tetrahydro-4H-chromene derivatives from cyclohexane-1,4-dione also illustrates the utility of ketone precursors in building such heterocyclic systems. nih.gov

The halogenated analogue, 2-bromo-1-(naphthalen-2-yl)ethanone, is a powerful building block for nitrogen-containing heterocycles. Its reaction with hydrazine (B178648) hydrate (B1144303) and acetylacetone leads to the formation of pyrazole (B372694) derivatives. researchgate.net It can also be alkylated with imidazole (B134444) or piperazine (B1678402) derivatives to create other complex heterocyclic structures. researchgate.net

Table 3: Examples of Heterocyclic Synthesis from Ketone Analogues

| Starting Material (Analogue) | Reagents | Resulting Heterocycle | Reference |

|---|---|---|---|

| 4-Acetylpyridine, Malononitrile | Dimedone or Cyclohexa-1,3-dione | Tetrahydro-4H-chromene | nih.gov |

| 2-Bromo-1-(naphthalen-2-yl)ethanone | Hydrazine hydrate, Acetylacetone | Pyrazole derivative | researchgate.net |

| 2-Bromo-1-(naphthalen-2-yl)ethanone | 1H-Imidazole | Naphthalen-2-yl 2-(1H-imidazol-1-yl) acetate | researchgate.net |

| Aromatic aldehydes, 1,3-cyclohexadiones | Hydroxycoumarins, NiFe₂O₄/Cu(OH)₂ catalyst | Tetrahydrochromeno[3,4-b]chromene-dione | biolmolchem.com |

Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and elucidating the skeletal structure of a molecule. These methods are based on the principle that molecules absorb infrared radiation or scatter Raman light at specific frequencies corresponding to their vibrational modes.

Complete Vibrational Assignments and Band Interpretation

A complete analysis involves assigning the observed absorption bands in the FT-IR and FT-Raman spectra to specific molecular vibrations, such as stretching, bending, wagging, and twisting of bonds. For 4-(naphthalen-2-yl)butan-2-one, one would expect to observe characteristic vibrational frequencies for the naphthalene (B1677914) ring, the carbonyl group (C=O) of the ketone, and the aliphatic methylene (B1212753) (-CH2-) and methyl (-CH3) groups.

Naphthalene Ring Vibrations: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the naphthalene ring would appear in the 1650-1450 cm⁻¹ range.

Carbonyl Group Vibration: The C=O stretching vibration of the ketone is a strong, characteristic band typically found in the region of 1725-1705 cm⁻¹.

Aliphatic Group Vibrations: The asymmetric and symmetric stretching vibrations of the -CH2- and -CH3 groups are expected in the 3000-2850 cm⁻¹ range. Bending vibrations for these groups would be observed at lower frequencies.

Specific experimental FT-IR and FT-Raman spectra for this compound with complete band assignments are not available in the reviewed literature. A data table of these assignments cannot be provided at this time.

Potential Energy Distribution (PED) Analysis

Potential Energy Distribution (PED) analysis is a theoretical calculation used to provide a quantitative description of the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode of vibration. This analysis is crucial for an unambiguous assignment of the vibrational bands, especially in complex molecules where vibrational modes are often coupled.

A PED analysis for this compound has not been reported in the scientific literature. Therefore, a data table detailing the PED contributions for its vibrational modes is not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of an organic molecule in solution. It provides information about the carbon-hydrogen framework of the molecule.

2D NMR Experiments (e.g., COSY, HSQC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is used to establish the connectivity of proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.

Specific 2D NMR (COSY, HSQC) data for this compound has not been found in the reviewed scientific literature.

Confirmation of Stereochemical Configurations

NMR spectroscopy, particularly using techniques like Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the stereochemistry of a molecule. However, this compound is an achiral molecule and does not have stereoisomers in its ground state. Therefore, this aspect of structural confirmation is not applicable unless the compound is derivatized to create stereocenters.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the precise molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through the analysis of its fragmentation patterns under ionization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which are critical for the unambiguous determination of a compound's elemental formula. For this compound, with a nominal mass of 210, HRMS can distinguish its exact mass from other potential compounds having the same nominal mass but different elemental compositions.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C14H14O |

| Nominal Mass | 210 |

| Monoisotopic Mass | 210.1045 u |

This table is generated based on the known molecular formula and isotopic masses, pending experimental verification from HRMS analysis.

Elucidation of Fragmentation Pathways

In mass spectrometry, particularly under electron ionization (EI) or through tandem mass spectrometry (MS/MS) techniques like collision-induced dissociation (CID), molecules fragment in predictable ways. Analyzing these fragmentation patterns helps in the structural elucidation of the molecule.

For this compound, the fragmentation is expected to be directed by the stable naphthalene ring and the ketone functional group. Key fragmentation pathways would likely involve:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group, which could lead to the formation of an acylium ion ([CH3CO]⁺, m/z = 43) and a naphthalenylethyl radical, or the loss of a methyl radical to form a [M-15]⁺ ion.

McLafferty Rearrangement: If the alkyl chain is sufficiently long and flexible, a characteristic rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen can occur, leading to the elimination of a neutral molecule (in this case, propene) and the formation of a radical cation of methyl vinyl ether.

Cleavage of the Butanone Chain: Fragmentation can occur along the butanone chain, with a particularly prominent cleavage expected at the benzylic position due to the stability of the resulting naphthylmethyl cation. This would lead to a fragment ion corresponding to the naphthylmethyl moiety ([C10H7CH2]⁺, m/z = 141). The subsequent loss of ethylene (B1197577) from the butanone side chain could also be a possible pathway.

The resulting mass spectrum would display a molecular ion peak ([M]⁺) and several fragment ion peaks. The relative abundance of these peaks provides a characteristic fingerprint for the compound.

Table 2: Predicted Major Fragment Ions for this compound in Mass Spectrometry

| m/z (mass-to-charge ratio) | Proposed Ion Structure | Fragmentation Pathway |

| 210 | [C14H14O]⁺ | Molecular Ion |

| 195 | [C13H11O]⁺ | Loss of methyl radical (•CH3) |

| 167 | [C12H11]⁺ | Loss of acetyl radical (•COCH3) |

| 141 | [C11H9]⁺ | Cleavage leading to naphthylmethyl cation |

| 128 | [C10H8]⁺ | Naphthalene cation |

| 43 | [C2H3O]⁺ | Acetyl cation |

This table represents predicted fragmentation patterns. The actual observed fragments and their relative intensities would need to be confirmed by experimental mass spectrometric analysis.

X-ray Diffraction Analysis for Solid-State Structure Determination

Crystal Structure Determination and Molecular Conformation

To date, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, if a suitable single crystal were obtained, X-ray diffraction would provide the exact coordinates of each atom in the crystal lattice.

Analysis of Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

While this compound lacks strong hydrogen bond donors like -OH or -NH groups, its carbonyl oxygen can act as a hydrogen bond acceptor. In the presence of co-crystallized solvent molecules or if other weak C-H···O interactions are present, these can influence the crystal packing.

Of significant interest would be the analysis of π-π stacking interactions. The electron-rich naphthalene ring is highly prone to engaging in such interactions, where the aromatic rings of adjacent molecules stack on top of each other. These interactions are crucial in dictating the packing of the molecules in the crystal lattice. The analysis would reveal the distance between the stacked rings and their relative orientation (e.g., parallel-displaced or T-shaped), providing insight into the forces that govern the solid-state assembly of the compound. The study of crystal structures of related naphthalene derivatives often reveals extensive π-π stacking and herringbone motifs.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

DFT is a powerful computational method used to investigate the electronic structure and geometry of molecules. However, specific DFT studies on 4-(Naphthalen-2-yl)butan-2-one are not present in the surveyed literature.

Optimized Molecular Geometries and Conformational Landscapes

There are no published studies detailing the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, for this compound. Consequently, its conformational landscape, which would describe the various spatial arrangements of the molecule and their relative energies, remains unexplored. For structurally related but simpler molecules, such as naphthalene (B1677914), computational studies have determined its planar D2h symmetry. researchgate.netyoutube.com However, the addition of the flexible butan-2-one side chain to the rigid naphthalene core would introduce a more complex potential energy surface with multiple conformers that would require specific computational analysis to elucidate.

Prediction and Validation of Vibrational Frequencies and Intensities

A prediction and validation of the vibrational frequencies for this compound, which would correspond to the infrared (IR) and Raman spectra, have not been reported. Such an analysis would require DFT calculations to compute the harmonic frequencies, which could then be compared with experimental spectroscopic data for validation. While vibrational analyses exist for naphthalene researchgate.net and other ketones mahendrapublications.comnist.gov, this data cannot be directly extrapolated to predict the precise vibrational modes of this compound due to the unique electronic and steric effects of the combined molecular structure.

Selection and Performance of Exchange-Correlation Functionals and Basis Sets

The selection of an appropriate exchange-correlation functional and basis set is crucial for the accuracy of DFT calculations. youtube.comresearchgate.netsamipubco.com For related aromatic systems and ketones, functionals like B3LYP are commonly employed and have been shown to provide a good balance of accuracy and computational cost. nist.govyoutube.comresearchgate.netsamipubco.com Basis sets such as the Pople-style 6-31G* or the correlation-consistent cc-pVTZ are often used. researchgate.net However, without specific computational studies on this compound, there is no data on the performance of different functional and basis set combinations for this molecule.

Quantum Chemical Descriptors and Reactivity Analysis

Quantum chemical descriptors derived from electronic structure calculations provide insights into the reactivity and stability of a molecule. Due to the absence of foundational DFT calculations, these descriptors have not been computed for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy gap between the HOMO and LUMO can suggest the chemical stability of a compound. chalcogen.ronih.gov A smaller gap generally indicates a more reactive species. For the parent naphthalene molecule, the HOMO-LUMO gap has been a subject of theoretical studies. However, the specific HOMO-LUMO energies and their distribution on the this compound framework have not been calculated. Such an analysis would be necessary to predict its electrophilic and nucleophilic sites.

Molecular Electrostatic Potential (MESP) Surface Mapping

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive behavior of a molecule by visualizing the electrostatic potential on the electron density surface. It indicates regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In a detailed study of 4-(6-methoxynaphthalen-2-yl)butan-2-one using Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set, the MESP surface was calculated to understand its reactivity. nih.gov The MESP analysis revealed that the most negative potential (electron-rich regions), indicated by red and yellow colors, is concentrated around the oxygen atom of the carbonyl group in the butanone side chain. This suggests that this oxygen atom is the primary site for electrophilic attack.

Conversely, the regions of positive potential (electron-poor), shown in blue, are located around the hydrogen atoms of the naphthalene ring and the butanone chain. These areas are susceptible to nucleophilic attack. The MESP map provides a clear visual representation of the molecule's charge distribution and helps in predicting how it will interact with other charged species. nih.gov

Thermodynamic Property Calculations at Varied Temperatures

The thermodynamic properties of a compound, such as heat capacity (C), entropy (S), and enthalpy (H), are crucial for understanding its stability and behavior under different temperature conditions. These properties for 4-(6-methoxynaphthalen-2-yl)butan-2-one have been computationally determined using DFT calculations. nih.gov The calculations were performed at various temperatures, and the results provide a basis for understanding the thermodynamic behavior of the closely related this compound.

The calculated thermodynamic data show a clear trend of increasing heat capacity, entropy, and enthalpy with rising temperature. nih.gov This is expected, as higher temperatures lead to increased molecular vibrations and rotational and translational energy. The specific values for the methoxy-substituted analog are presented in the table below.

| Temperature (K) | Heat Capacity (C0p,m) (J·mol-1·K-1) | Entropy (S0m) (J·mol-1·K-1) | Enthalpy (H0m) (kJ·mol-1) |

|---|---|---|---|

| 100 | 120.84 | 350.12 | 10.25 |

| 200 | 225.41 | 450.87 | 28.36 |

| 298.15 | 320.15 | 548.74 | 54.68 |

| 300 | 321.58 | 550.72 | 55.28 |

| 400 | 405.11 | 650.25 | 92.15 |

| 500 | 471.23 | 745.89 | 136.25 |

Computational Studies on Reaction Mechanisms and Transition States

For the analog 4-(6-methoxynaphthalen-2-yl)butan-2-one, the HOMO is primarily localized on the naphthalene ring, indicating that this is the region most likely to donate electrons in a reaction with an electrophile. nih.gov The LUMO, on the other hand, is distributed over the butanone side chain, suggesting this area is the most likely to accept electrons from a nucleophile. nih.gov

The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity of a molecule. A smaller energy gap implies a more reactive molecule. For 4-(6-methoxynaphthalen-2-yl)butan-2-one, the calculated HOMO-LUMO energy gap is approximately 4.8 eV, which suggests a moderate level of reactivity. nih.gov

These FMO characteristics indicate that reactions are likely to occur at either the naphthalene ring or the butanone side chain, depending on the nature of the attacking reagent. For instance, an electrophilic substitution would likely occur on the naphthalene ring, while a nucleophilic addition would target the carbonyl carbon of the butanone moiety. Detailed computational studies involving the mapping of potential energy surfaces would be necessary to fully elucidate specific reaction mechanisms and identify the structures of the corresponding transition states.

Chemical Reactivity and Transformation Pathways

Keto-Enol Tautomerism and its Influence on Reactivity

Like other carbonyl compounds possessing α-hydrogens, 4-(naphthalen-2-yl)butan-2-one exists in equilibrium with its enol tautomers. libretexts.orglibretexts.org This keto-enol tautomerism is a rapid, reversible constitutional isomerism involving the migration of a proton and the shifting of a double bond. libretexts.org The equilibrium generally favors the more stable keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org However, the presence of the enol form, even in small concentrations, is crucial as it is often the reactive species, particularly in reactions where the α-carbon acts as a nucleophile. libretexts.org

The tautomerism can be catalyzed by either acid or base. masterorganicchemistry.com Under basic conditions, an α-hydrogen is deprotonated to form a resonance-stabilized enolate ion. Under acidic conditions, the carbonyl oxygen is protonated, followed by deprotonation at the α-carbon to form the enol. libretexts.org

For the asymmetrically substituted this compound, two distinct enol tautomers can be formed, as the protons on both C1 (methyl group) and C3 (methylene group) are α to the carbonyl group.

| Enol Tautomer | Structure | Notes |

|---|---|---|

| (Z)-4-(naphthalen-2-yl)but-1-en-2-ol |  |

Formed by deprotonation at the C1 methyl group. |

| (E)-4-(naphthalen-2-yl)but-2-en-2-ol |  |

Formed by deprotonation at the C3 methylene (B1212753) group. This enol is generally more stable due to the more substituted double bond. |

The formation of the enolate intermediate under basic conditions is particularly significant as it generates a potent carbon nucleophile at the α-position, which is central to the alkylation and acylation reactions discussed below.

Reactions Involving the Butanone Moiety

The butanone portion of the molecule is a hub of reactivity, primarily due to the acidic nature of the α-hydrogens and the electrophilicity of the carbonyl carbon.

Alkylation and Acylation Reactions

The α-carbons of this compound can be functionalized through alkylation and acylation reactions via the enolate intermediate. These reactions are fundamental for building more complex carbon skeletons. The process requires a strong base to deprotonate the α-carbon, creating the nucleophilic enolate, which then attacks an electrophilic alkyl or acyl halide. uwindsor.ca

The choice of base and reaction conditions is critical. To achieve complete conversion to the enolate and avoid side reactions, very strong bases like lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF) are often employed. nih.gov

Table of Representative Alkylation and Acylation Reactions:

| Reaction Type | Reagents | Product Structure | Description |

|---|

| Alkylation | 1. LDA, THF

2. Alkyl Halide (R-X) |  | The enolate attacks the alkyl halide in an SN2 reaction to form a new carbon-carbon bond at the α-position. |

| Acylation | 1. LDA, THF

2. Acyl Halide (RCO-X) |

| The enolate attacks the alkyl halide in an SN2 reaction to form a new carbon-carbon bond at the α-position. |

| Acylation | 1. LDA, THF

2. Acyl Halide (RCO-X) |  | The enolate attacks the electrophilic carbonyl carbon of the acyl halide, leading to the formation of a β-dicarbonyl compound. |

| The enolate attacks the electrophilic carbonyl carbon of the acyl halide, leading to the formation of a β-dicarbonyl compound. |

Carbon-Carbon Bond Cleavage Mechanisms

Carbon-carbon bond cleavage in the butanone side chain is a known metabolic transformation pathway for structurally related compounds, such as the non-steroidal anti-inflammatory drug (NSAID) nabumetone (B1676900), which is 4-(6-methoxy-2-naphthalenyl)butan-2-one. bohrium.comnih.gov This bio-transformation is catalyzed by cytochrome P450 enzymes, primarily CYP1A2, in the liver. bohrium.comnih.gov

The established mechanism for nabumetone provides a strong model for the potential C-C bond cleavage of this compound:

Hydroxylation: The initial step involves the enzymatic hydroxylation of the butanone chain, typically at the C3 position, to form a 3-hydroxy intermediate. nih.gov

Carbon-Carbon Bond Cleavage: This hydroxylated intermediate then undergoes a C-C bond cleavage between C2 and C3. This step is believed to be mediated by a ferric peroxo anion species within the P450 catalytic cycle. nih.gov

Formation of Products: The cleavage results in the formation of an aldehyde (2-(naphthalen-2-yl)acetaldehyde) and an acetyl group.

Oxidation: The resulting aldehyde is subsequently oxidized to the corresponding carboxylic acid (2-(naphthalen-2-yl)acetic acid), which is often the biologically active form in the case of prodrugs like nabumetone. bohrium.comnih.gov

This enzymatic cleavage pathway highlights a significant transformation route for this compound in biological systems.

Reactivity of the Naphthalene (B1677914) Moiety

The naphthalene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The position of this attack is influenced by the directing effects of the existing butanone substituent.

Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic Aromatic Substitution (EAS): Naphthalene is more reactive than benzene (B151609) towards electrophiles, and substitution generally occurs preferentially at the α-position (C1) over the β-position (C2) because the carbocation intermediate for α-substitution is more stable, with more resonance structures that preserve one of the benzene rings' aromaticity. wikipedia.orgnih.gov

In this compound, the butanone side chain is attached at a β-position. Alkyl groups are generally activating and ortho-, para-directing. Therefore, the butanone substituent will direct incoming electrophiles to the other positions on the naphthalene ring. The primary sites for electrophilic attack would be the C1 and C3 positions of the same ring, and the C5 and C8 positions of the adjacent ring. Steric hindrance can play a role in determining the final product ratio. wikipedia.org

Table of Predicted Electrophilic Aromatic Substitution Products:

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-Nitro-4-(naphthalen-2-yl)butan-2-one and/or 3-Nitro-4-(naphthalen-2-yl)butan-2-one |

| Halogenation | Br₂, FeBr₃ | 1-Bromo-4-(naphthalen-2-yl)butan-2-one |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylation likely at C5 or C8 position due to steric hindrance and directing effects. |

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution on an unsubstituted naphthalene ring is uncommon and requires harsh conditions. However, if the naphthalene ring were substituted with powerful electron-withdrawing groups, or in the formation of naphthyne intermediates, NAS could occur. For this compound itself, this pathway is not favored.

Ring Transformations and Cyclization Reactions

The structure of this compound serves as a potential precursor for the synthesis of more complex, fused-ring systems through intramolecular cyclization reactions.

Intramolecular Friedel-Crafts Acylation: If the butanone side chain were modified to a butanoyl chloride or a similar activated species, it could undergo an intramolecular Friedel-Crafts reaction. Depending on the position of the initial substituent, this could lead to the formation of new six-membered rings, yielding tetracyclic systems like benz[a]anthracene derivatives. beilstein-journals.orgresearchgate.net

Fischer Indole (B1671886) Synthesis: The ketone functionality allows this compound to participate in the Fischer indole synthesis. byjus.comtestbook.comtcichemicals.com Reaction with a substituted phenylhydrazine (B124118) under acidic conditions would first form a phenylhydrazone. Subsequent acid-catalyzed rearrangement and cyclization would lead to the formation of a substituted indole ring fused to the naphthalene system.

Pictet-Spengler Reaction: Derivatives of this compound could be used in the Pictet-Spengler reaction. wikipedia.orgnih.govname-reaction.com For instance, if the naphthalene ring were to contain an aminoethyl group, the ketone could react intramolecularly to form a new heterocyclic ring, leading to complex alkaloids or related structures.

These transformation pathways demonstrate the synthetic versatility of this compound, making it a valuable building block in organic synthesis.

Mechanistic Investigations of Key Organic Transformations

The reactivity of this compound is primarily dictated by the interplay between the naphthalene ring and the butanone side chain. The ketone functional group allows for a variety of transformations, including enolate formation, condensation reactions, and reductions, while the aromatic naphthalene core can undergo electrophilic substitution. Mechanistic studies of these transformations provide insight into its synthetic utility.

Role as a Synthetic Intermediate and Building Block

This compound and its derivatives are pivotal intermediates in the synthesis of a range of more complex organic molecules. ontosight.ai Its structure is particularly notable as the scaffold for the non-steroidal anti-inflammatory drug (NSAID) Nabumetone, which is 4-(6-methoxy-2-naphthyl)butan-2-one. scispace.com The synthetic routes to Nabumetone and other related compounds underscore the importance of this butanone derivative as a key building block.

Several synthetic strategies have been developed that utilize precursors to or derivatives of this compound. One industrial approach involves the condensation of 2-acetyl-5-bromo-6-methoxynaphthalene (B1268540) with an alkyl acetate (B1210297) in the presence of an alkaline alcoholate. This reaction forms an intermediate, 4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one. Subsequent catalytic hydrogenation of this intermediate in a polar solvent with a base yields Nabumetone by removing the bromine atom and reducing the hydroxy-alkene moiety to a saturated alkyl chain. google.com

Another convenient synthesis starts from 2-(bromomethyl)-6-methoxynaphthalene (B1277505). A nucleophilic substitution reaction with the carbanion of a β-keto ester, such as sodium acetoacetic ester, followed by alkaline hydrolysis and decarboxylation, affords the final butanone structure. scispace.com Beyond its role in pharmaceutical synthesis, the this compound framework is used to construct other complex molecules. For instance, it can serve as a precursor for creating novel heterocyclic compounds, such as 3-cyanopyrid-2-one derivatives, which have applications in materials chemistry and are investigated for a wide spectrum of biological activities. nih.gov The unsaturated analog, (E)-4-(naphthalen-2-yl)but-3-en-2-one, also serves as a building block for compounds with anti-leukemic activity. medchemexpress.com

The following table summarizes key synthetic transformations where this compound or its direct precursors act as crucial intermediates.

| Starting Material | Key Reagents & Conditions | Intermediate/Product | Transformation Type | Reference |

|---|---|---|---|---|

| 2-Acetyl-5-bromo-6-methoxynaphthalene | 1. Alkyl acetate, alkaline alcoholate 2. H₂, Pd/C, base (e.g., sodium acetate) | 4-(6-methoxy-2-naphthyl)butan-2-one (Nabumetone) | Condensation followed by Catalytic Hydrogenation | google.com |

| 2-(Bromomethyl)-6-methoxynaphthalene | 1. Sodium acetoacetic ester, K₂CO₃, acetone (B3395972) 2. 40% KOH, reflux | 4-(6-methoxy-2-naphthyl)butan-2-one (Nabumetone) | Nucleophilic Substitution and Hydrolysis/Decarboxylation | scispace.com |

| Chalcone (B49325) (derived from 2-naphthaldehyde) | Cyanoacetamide, elemental sulfur, DMSO | 4-(Naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile | Three-component One-pot Reaction | nih.gov |

Stereochemical Control and Regioselectivity in New Reactions

Controlling stereochemistry and regioselectivity is a central challenge in organic synthesis. researchgate.net Reactions involving this compound and its precursors have been subjects of such investigations, aiming to create specific isomers of more complex molecules with high precision.

A significant example of stereochemical control is demonstrated in the asymmetric aldol (B89426) reaction between 2-naphthaldehyde (B31174) and acetone. This reaction, catalyzed by a chiral proline-based catalyst, can produce (4R)-Hydroxy-4-(2-naphthyl)-2-butanone. Research has shown that under optimized conditions, this transformation can achieve a high enantiomeric excess (ee) of 83%. rsc.org The resulting chiral β-hydroxy ketone is a valuable intermediate for the synthesis of enantiomerically pure compounds.

Regioselectivity is prominently featured in the metabolic pathways of the related drug, Nabumetone. In vivo, Nabumetone is transformed into its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA), through a series of enzymatic reactions. nih.gov This bio-activation involves a highly regioselective Baeyer-Villiger oxidation, catalyzed by flavin-containing monooxygenase isoform 5 (FMO5), which converts the ketone into an ester intermediate. nih.gov Further enzymatic hydrolysis leads to the active acetic acid derivative. Other metabolic transformations include regioselective hydroxylation at various positions, such as the formation of 4-(6-hydroxy-2-naphthalenyl)-2-butanone (B3278958) or 4-(6-methoxynaphthalen-2-yl)butan-2-ol, demonstrating the precise control exerted by enzymatic systems. nih.govnih.govontosight.ai

The following table highlights examples of reactions where stereochemical or regiochemical control is a key aspect of the transformation.

| Reactant(s) | Catalyst/Enzyme & Conditions | Product(s) | Controlled Aspect | Reference |

|---|---|---|---|---|

| 2-Naphthaldehyde and Acetone | Chiral catalyst, e.g., (R)-proline derivative | (4R)-Hydroxy-4-(2-naphthyl)-2-butanone | Stereoselectivity (83% ee) | rsc.org |

| 4-(6-methoxy-2-naphthyl)butan-2-one (Nabumetone) | Flavin-containing monooxygenase 5 (FMO5) | 2-(6-Methoxynaphthalen-2-yl)ethyl acetate (ester intermediate) | Regioselectivity (Baeyer-Villiger Oxidation) | nih.gov |

| 4-(6-methoxy-2-naphthyl)butan-2-one (Nabumetone) | Human liver microsomes | 4-(6-methoxynaphthalen-2-yl)butan-2-ol and 4-(6-hydroxynaphthalen-2-yl)butan-2-one | Regioselectivity (Hydroxylation) | nih.gov |

Applications in Chemical and Materials Science Excluding Direct Biological/pharmaceutical Applications

Precursor in the Synthesis of Advanced Organic Materials

The unique structure of 4-(Naphthalen-2-yl)butan-2-one makes it a versatile precursor for creating more complex molecules with tailored properties for materials science. ontosight.ai The naphthalene (B1677914) moiety is a key component in many functional organic materials known for their optical and electronic properties. nih.gov The butanone side chain provides a reactive handle for a variety of chemical transformations, allowing for the integration of this naphthalene unit into larger, more complex architectures.

Research has shown that naphthalene derivatives are crucial building blocks for a range of advanced materials. nih.gov For instance, synthetic strategies have been developed to create polysubstituted naphthalene derivatives, which are of significant interest in the agrochemical, pharmaceutical, and materials industries. nih.gov The reactivity of the ketone group in this compound allows it to participate in reactions like aldol (B89426) condensations to form chalcone-like structures. Naphthalene-chalcone hybrids have been synthesized and investigated, demonstrating that the naphthalene ring can be a bioisostere for other aromatic systems in functional molecules. nih.gov This principle of using the naphthalene core as a foundational element is central to its application in materials science.

Furthermore, the compound can be a starting point for creating naphthalene-based polymers. mdpi.com While specific research on polymers derived directly from this compound is not abundant, the synthesis of polymers from other naphthalene derivatives through methods like Friedel–Crafts crosslinking highlights the potential. mdpi.com Such polymers can possess unique porosity and serve as supports for other functional components. mdpi.com

Table 1: Examples of Naphthalene-Based Advanced Materials & Precursors

| Precursor/Derivative | Material Type/Application | Relevant Findings |

| Isoquinolines (converted to naphthalenes) | General Organic Materials | A method exists to transmute isoquinolines into substituted naphthalenes, useful for creating materials with specific optical and electronic properties. nih.gov |

| Naphthalene-Chalcone Hybrids | Functional Molecules | Synthesized via condensation reactions, these hybrids combine the properties of naphthalene and chalcone (B49325) scaffolds for targeted applications. nih.gov |

| Naphthalene (via Friedel–Crafts) | Porous Polymers | Naphthalene can be polymerized to create materials that can act as catalytic supports. mdpi.com |

| Naphthalene-1,4-dione Analogues | Functional Molecules | Synthesized to create molecules with specific cytotoxic properties against cancer cells by disrupting their metabolism. rsc.org |

Development of Fluorescent Probes and Chemical Sensors

The naphthalene ring is an intrinsic fluorophore, meaning it absorbs light at a specific wavelength and re-emits it at a longer wavelength. This inherent fluorescence makes naphthalene derivatives excellent candidates for the development of chemical sensors and probes. These probes are designed to signal the presence of a specific analyte through a change in their fluorescent properties (e.g., turning on/off or shifting in color).

Recent advancements have seen the development of near-infrared (NIR) fluorescent probes, which are particularly useful for imaging in complex environments. nih.gov The design of such probes often involves a fluorophore, a recognition site for the target analyte, and a linker. The chemical structure of this compound provides a fluorescent core (naphthalene) and a reactive ketone group that can be used to attach various recognition units.

For example, a novel fluorescent probe based on a 1-hydroxy-2,4-diformylnaphthalene scaffold was synthesized and showed excellent sensitivity and selectivity for sulfite (B76179) and bisulfite ions. nih.gov The probe was created through a Knoevenagel condensation, a reaction type applicable to ketones like this compound. nih.gov The interaction with the target ions resulted in a clear color change visible to the naked eye and a significant change in the fluorescence spectrum, with a very low limit of detection. nih.gov This demonstrates the utility of the naphthalene framework in creating highly sensitive chemical sensors. The development strategy often involves modifying the fluorophore with different functional groups to fine-tune its reactivity and specificity for a particular target, such as the enzyme Cytochrome P450 2J2. researchgate.net

Exploration of Structure-Property Relationships in Non-Biological Contexts

Understanding how the molecular structure of a compound dictates its physical and chemical properties is a fundamental goal in chemistry. This compound, with its distinct aromatic and aliphatic ketone parts, is a useful model for studying structure-property relationships in non-biological contexts. ontosight.ai

Researchers can systematically alter the structure of this compound to probe the effects on its properties. For instance, reactions at the ketone group can lead to the formation of new derivatives, and studying these products provides insight into how functional group changes affect properties like solubility, melting point, and electronic absorption/emission spectra. The synthesis of naphthalene-chalcone hybrids is one such example where the core structure is systematically modified to achieve specific functionalities. nih.gov Similarly, studies on naphthalene-based polymers have investigated how functionalizing the naphthalene ring with groups like -OH or -SO3H affects the final polymer's porosity and its performance as a catalytic support. mdpi.com These investigations are crucial for the rational design of new materials with desired characteristics.

Conclusion and Future Research Directions

Summary of Current Academic Research Advancements

Current academic research on 4-(naphthalen-2-yl)butan-2-one is limited, with much of the available information positioning it as a chemical intermediate or a compound identified in chemical databases. ontosight.aiepa.gov Its molecular formula is C₁₄H₁₄O, and it belongs to the family of organic compounds known as naphthalenes. ontosight.ai

Research on structurally similar compounds provides context for its potential. Derivatives of naphthalene (B1677914) are investigated for a wide range of applications, including their roles as anticancer, antimicrobial, and anti-inflammatory agents. ontosight.aiontosight.airesearchgate.net For instance, the unsaturated analogue, (E)-4-(naphthalen-2-yl)but-3-en-2-one, has demonstrated anti-leukemic activity. medchemexpress.com Furthermore, other naphthalene derivatives have been synthesized and evaluated for their potent and selective effects against breast cancer. nih.gov The core structure is also a building block for materials with specific optical and electronic properties. nih.gov High-throughput screening data from databases like ToxCast suggest that the compound has been included in broad bioactivity assessments, although specific, targeted studies are not widely published. epa.gov

Identification of Current Knowledge Gaps and Challenges

The primary challenge concerning this compound is the significant gap in dedicated research. While its existence and basic properties are documented, a thorough understanding is lacking in several key areas:

Biological Activity Profile: Although related structures show significant pharmacological effects, the specific biological activities of this compound have not been thoroughly investigated. ontosight.ai Its potential as an antioxidant, anticancer, or antimicrobial agent remains largely speculative. ontosight.aiepa.gov

Optimized Synthesis: Detailed studies on high-yield, scalable, and environmentally benign synthetic methods specifically for this compound are not readily available in the literature.

Mechanistic Details: The mechanisms of reactions in which this compound participates are not well-elucidated. A deeper understanding is required to control reaction pathways and product selectivity.

Structure-Activity Relationships (SAR): Without a body of research on its biological effects, establishing SAR for this and related compounds is impossible.

Prospective Research Avenues and Emerging Trends

The existing knowledge gaps present numerous opportunities for future research. A multi-pronged approach incorporating modern synthetic, mechanistic, and computational techniques could rapidly advance the understanding and application of this compound.

Future research should focus on developing efficient and sustainable methods for synthesizing this compound. An emerging and powerful strategy for creating substituted naphthalenes involves the skeletal editing of more complex heteroarenes, such as the transmutation of a nitrogen atom in an isoquinoline (B145761) to a carbon atom using a Wittig reagent. nih.gov This approach offers a novel and regioselective route to naphthalene derivatives. nih.gov Additionally, adapting modern techniques like microwave-assisted synthesis, which has been shown to improve rates and yields for related condensation reactions, could provide an efficient production pathway.

To move beyond simply synthesizing the molecule, it is crucial to understand its reactivity. Future studies should employ a combination of experimental techniques (such as in-situ spectroscopy and kinetic analysis) and computational modeling to probe the mechanisms of its formation and subsequent reactions. For example, studying the aldol (B89426) condensation or other carbon-carbon bond-forming reactions involving this ketone would provide valuable data for its use as a synthetic building block. Understanding the decomposition and condensation pathways, as has been studied for related naphthylamines, is critical for controlling reaction outcomes. mdpi.com

Computational chemistry offers a powerful tool for accelerating research while minimizing resource expenditure. Density Functional Theory (DFT) and other modeling approaches can be used to predict the physicochemical properties, spectroscopic signatures, and reactivity of this compound. nih.govmdpi.com Such studies, which have been successfully applied to similar molecules like raspberry ketone to evaluate thermodynamic stability and reactivity patterns, can guide experimental work. nih.gov These computational methods can also be used to screen for potential biological activity by modeling interactions with protein targets, helping to prioritize experimental assays. mdpi.com

Beyond its foundational role as a synthetic intermediate, future research should explore novel applications for this compound. Its structural similarity to compounds with known biological effects suggests its potential as a scaffold in medicinal chemistry. ontosight.ainih.gov Investigations into its properties as an agent for treating neurodegenerative diseases, similar to the research on 4-(phenylsulfanyl)butan-2-one in Alzheimer's models, could be a fruitful avenue. nih.gov Furthermore, the naphthalene core is a key component in organic materials, and this compound could be explored as a building block for new dyes, polymers, or molecular probes with unique photophysical properties. nih.gov

Table of Prospective Research Directions

| Research Avenue | Focus Area | Potential Impact |

|---|---|---|

| Novel Synthetic Strategies | Skeletal editing of heteroarenes, microwave-assisted synthesis. | Increased efficiency, sustainability, and accessibility of the compound. |

| Mechanistic Understanding | Kinetic studies, in-situ spectroscopy, reaction pathway analysis. | Enhanced control over chemical transformations and product selectivity. |

| Computational Modeling | DFT calculations, molecular dynamics, virtual screening. | Prediction of properties, accelerated discovery of applications, reduced experimental costs. |

| Novel Chemical Applications | Medicinal chemistry scaffolds, organic electronic materials, molecular probes. | Development of new therapeutics, advanced materials, and analytical tools. |

Q & A

Basic: What are the common synthetic routes for 4-(Naphthalen-2-yl)butan-2-one?

The most widely used method is Friedel-Crafts acylation , where naphthalene reacts with butanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. This reaction typically proceeds at 0–25°C in solvents like dichloromethane or carbon disulfide . Alternative routes include Claisen condensation of acetylated naphthalene derivatives or nucleophilic substitution reactions. For purity optimization, post-synthetic purification via distillation or recrystallization is recommended .

Advanced: How can computational methods optimize the synthesis of this compound?

Density Functional Theory (DFT) can model reaction pathways to predict regioselectivity and transition states. For example, the Colle-Salvetti correlation-energy formula (modified for electron density and kinetic-energy density) enables analysis of electronic effects during acylation, guiding catalyst selection and solvent optimization . Computational tools like Gaussian or ORCA can simulate substituent effects on reaction kinetics, reducing experimental trial-and-error .

Basic: What spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : To confirm the ketone position and naphthalene substitution pattern (e.g., aromatic proton splitting patterns).

- IR Spectroscopy : To identify the carbonyl stretch (~1700–1750 cm⁻¹) and aromatic C–H bending.

- Mass Spectrometry (EI/ESI) : For molecular ion validation (C₁₄H₁₂O, MW 196.25 g/mol) and fragmentation analysis.

- X-ray Crystallography : Using programs like SHELXL or ORTEP-3 for absolute structural confirmation .

Advanced: How do structural modifications at the naphthalene ring affect the compound’s electronic properties?

Substituents like methoxy (–OCH₃) or nitro (–NO₂) groups alter electron density distribution, impacting reactivity and intermolecular interactions. For example:

- Methoxy groups increase electron density at the naphthalene ring, enhancing electrophilic substitution at the para position .

- Hydroxy groups enable hydrogen bonding, influencing solubility and crystal packing (studied via Hirshfeld surface analysis) .

DFT calculations (e.g., HOMO-LUMO gap analysis) quantify these effects, aiding in designing derivatives for specific applications .

Basic: What are the known biological activities of structurally related naphthalenyl butanones?

- Antimicrobial activity : Derivatives of 4-(2-Chlorophenyl)butan-2-one inhibit trypanothione reductase, a target for parasitic diseases .

- Anticancer potential : Analogues like Nabumetone (4-(6-Methoxynaphthalen-2-yl)butan-2-one) exhibit anti-inflammatory and antitumor properties via cyclooxygenase (COX) inhibition .

Note: Specific data for this compound remains limited, necessitating targeted assays.

Advanced: What strategies resolve contradictions in reported biological activities of naphthalenyl ketones?

- Reproducibility checks : Validate assays under standardized conditions (e.g., pH, temperature) to isolate compound-specific effects.

- Structure-Activity Relationship (SAR) studies : Compare derivatives with systematic substituent variations (e.g., 4-(6-Methoxy vs. 4-Hydroxy analogs) .

- Target validation : Use CRISPR/Cas9 knockout models to confirm enzyme binding (e.g., COX-2 for anti-inflammatory activity) .

Basic: What safety precautions are recommended when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of aromatic ketone vapors.

- Storage : Keep in airtight containers away from oxidizing agents (general guidance for aromatic ketones) .

Advanced: How can reaction intermediates be analyzed to improve yield in multi-step syntheses?

- In-situ monitoring : Use HPLC or GC-MS to track intermediate formation (e.g., brominated intermediates in Claisen condensations) .

- Kinetic studies : Employ stopped-flow NMR or UV-Vis spectroscopy to optimize reaction time and temperature.

- Purification : Utilize continuous flow reactors for scalable synthesis and reduced side-product formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.